2-(4-fluorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-fluorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a thiazole ring, and a tetrazole moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide typically involves the reaction of 4-fluorobenzoyl chloride with thiazole-2-amine in the presence of a base to form the intermediate 2-(4-fluorophenyl)-N-(thiazol-2-yl)acetamide. This intermediate is then subjected to cyclization with sodium azide to yield the desired tetrazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted products with new functional groups replacing the fluorine atom.
Scientific Research Applications
2-(4-fluorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide
- 2-(4-bromophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide
- 2-(4-methylphenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide
Uniqueness
2-(4-fluorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide is unique due to the presence of the fluorine atom, which can enhance its lipophilicity and metabolic stability. This fluorine substitution can also influence the compound’s binding affinity to molecular targets, potentially leading to improved biological activity compared to its analogs .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN6OS/c12-7-1-3-8(4-2-7)18-16-9(15-17-18)10(19)14-11-13-5-6-20-11/h1-6H,(H,13,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHNRTXCYOYJLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=N2)C(=O)NC3=NC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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